molecular formula C9H5F3N2O2 B1391673 6-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid CAS No. 1019021-78-3

6-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid

Numéro de catalogue: B1391673
Numéro CAS: 1019021-78-3
Poids moléculaire: 230.14 g/mol
Clé InChI: MXEBZMQCMRVHSQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Historical Context of Imidazo[1,2-a]pyridine Derivatives in Heterocyclic Chemistry

The imidazo[1,2-a]pyridine scaffold has emerged as one of the most important fused bicyclic heterocycles in modern organic chemistry, with its discovery and development spanning nearly a century of intensive research. The foundational work in this field traces back to 1925, when Tschitschibabin introduced the pioneering method for producing imidazopyridines through the reaction of 2-aminopyridine with bromoacetaldehyde at temperatures ranging from 150 to 200 degrees Celsius within sealed tubes, although initial yields were relatively modest. This seminal contribution established the basic synthetic framework that would subsequently be refined and expanded by generations of chemists.

The evolution of imidazo[1,2-a]pyridine synthesis has been marked by continuous methodological improvements and mechanistic understanding. Early refinements to the Tschitschibabin method incorporated bases such as sodium hydrogen carbonate under milder reaction conditions, leading to significantly enhanced efficiency and broader substrate scope. These developments represented a crucial transition from harsh reaction conditions to more practical synthetic protocols, enabling widespread adoption of these methodologies in both academic and industrial settings.

Contemporary synthetic approaches have diversified considerably, encompassing condensation reactions, multicomponent reactions, oxidative coupling strategies, tandem processes, aminooxygenation, and hydroamination reactions. The field has witnessed remarkable progress in the development of catalyst-free methodologies, exemplified by solvent-free synthesis protocols that offer significant environmental and economic advantages. These advances have positioned imidazo[1,2-a]pyridine derivatives as readily accessible targets for medicinal chemistry applications, contributing to their recognition as "drug prejudice" scaffolds due to their exceptional biological activity profiles.

The structural versatility of imidazo[1,2-a]pyridine derivatives has been further enhanced through the development of sophisticated functionalization strategies targeting specific positions on the bicyclic framework. Research efforts have particularly focused on introducing diverse substituents at the 2 and 3 positions, leading to libraries of compounds with tailored physicochemical and biological properties. The systematic exploration of these modifications has revealed structure-activity relationships that guide rational drug design efforts and material science applications.

Significance of Trifluoromethyl Substitution in Bioactive Compounds

The incorporation of trifluoromethyl groups into organic molecules represents one of the most impactful developments in modern medicinal chemistry, fundamentally altering the physicochemical landscape of bioactive compounds. The trifluoromethyl substituent, significantly more bulky than the methyl group, functions as one of the most common lipophilic functional groups in pharmaceutical chemistry, profoundly influencing the electronic characteristics of aromatic ring systems. This unique combination of steric and electronic effects has established trifluoromethyl-containing compounds as essential components of contemporary drug discovery programs.

Statistical analysis of extensive compound databases has revealed nuanced patterns regarding the impact of methyl-to-trifluoromethyl substitution on biological activity. Comprehensive studies examining 28,003 pairs of compounds differing only in methyl versus trifluoromethyl substitution demonstrated that while the replacement does not universally improve bioactivity on average, approximately 9.19 percent of such substitutions result in at least an order of magnitude increase in biological activity. This finding underscores the context-dependent nature of trifluoromethyl effects and the importance of strategic positioning within molecular frameworks.

Protein-ligand interaction studies have provided detailed insights into the molecular basis of trifluoromethyl enhancement effects. Quantum mechanical/molecular mechanical calculations performed on 39 methyl/trifluoromethyl pairs of protein-ligand complexes revealed that trifluoromethyl substitution can achieve substantial energy gains in specific systems, with maximum improvements reaching -4.36 kilocalories per mole. The trifluoromethyl group demonstrates preferential interactions with aromatic amino acids including phenylalanine, methionine, leucine, and tyrosine, while substitution near phenylalanine, histidine, and arginine residues most frequently results in improved bioactivity.

The mechanistic basis for trifluoromethyl enhancement involves multiple complementary factors. Energy decomposition analyses have demonstrated that large energy gains from methyl-to-trifluoromethyl substitution are primarily driven by electrostatic energy contributions and solvation free energy changes. These effects are particularly pronounced when trifluoromethyl substitution occurs on benzene rings, where the electron-withdrawing properties of the fluorine atoms create favorable electrostatic interactions with protein binding sites.

Property Methyl Group Trifluoromethyl Group Biological Impact
Electronegativity Low High Enhanced protein binding
Lipophilicity Moderate High Improved membrane permeability
Metabolic Stability Variable Enhanced Reduced clearance rates
Preferred Amino Acids Leucine, Methionine, Cysteine Phenylalanine, Methionine, Leucine Context-dependent activity

Scope of Academic Research on Carboxylic Acid-Functionalized Imidazopyridines

The integration of carboxylic acid functionality into imidazo[1,2-a]pyridine scaffolds has emerged as a particularly fertile area of academic investigation, driven by the unique combination of synthetic accessibility and biological relevance that these compounds provide. Carboxylic acid-functionalized imidazopyridines serve as versatile intermediates for further derivatization while simultaneously offering distinct pharmacological profiles that complement the inherent biological activity of the imidazo[1,2-a]pyridine core.

Research efforts in this domain have been particularly focused on position-3 functionalization, where carboxylic acid groups can be readily introduced through established synthetic methodologies. The preparation of imidazo[1,2-a]pyridine-3-carboxylic acid intermediates has been accomplished through straightforward synthetic sequences involving appropriately substituted 2-aminopyridines and ethyl 2-chloroacetoacetate, followed by saponification with lithium hydroxide and acidic workup procedures. These methodologies have proven sufficiently robust for both academic research and potential industrial applications.

The biological significance of carboxylic acid-functionalized imidazopyridines has been demonstrated through extensive screening programs targeting various therapeutic areas. Notable success has been achieved in anti-tuberculosis research, where imidazo[1,2-a]pyridine-3-carboxamide derivatives have shown exceptional potency against Mycobacterium tuberculosis strains. Minimum inhibitory concentrations of twelve compounds were determined to be less than or equal to 1 micromolar against replicating bacteria, with five compounds achieving minimum inhibitory concentration values less than or equal to 0.006 micromolar.

The synthetic versatility of carboxylic acid-functionalized imidazopyridines extends beyond direct biological applications to encompass their utility as building blocks for complex molecular architectures. Classical amide coupling reactions using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide have enabled the conversion of carboxylic acid intermediates into diverse amide analogues with yields suitable for medicinal chemistry optimization campaigns. These transformations have facilitated the exploration of extensive structure-activity relationships and the identification of lead compounds with enhanced potency and selectivity profiles.

Recent advances in catalyst-free functionalization strategies have further expanded the synthetic utility of imidazo[1,2-a]pyridine-3-carboxylic acids. Three-component decarboxylation reactions involving imidazo[1,2-a]pyridine, glyoxalic acid, and boronic acid have provided direct access to C-3 functionalized derivatives without requiring transition metal catalysts. This approach represents a significant advancement in sustainable synthetic methodology while maintaining high levels of functional group tolerance and structural diversity.

Research Focus Area Key Findings Biological Targets Reference
Anti-tuberculosis Activity Minimum inhibitory concentration ≤0.006 μM Mycobacterium tuberculosis
Catalyst-free Synthesis Three-component decarboxylation Chemical synthesis
Structure-Activity Relationships Enhanced potency through systematic modification Multiple therapeutic targets
Synthetic Methodology Robust amide coupling protocols Drug development intermediates

The scope of academic research on carboxylic acid-functionalized imidazopyridines continues to expand through interdisciplinary collaborations that leverage advances in synthetic methodology, computational chemistry, and biological screening technologies. These integrated approaches have accelerated the identification of promising lead compounds while simultaneously advancing fundamental understanding of structure-activity relationships within this important class of heterocyclic compounds. The continuing evolution of synthetic methodologies and biological evaluation techniques suggests that carboxylic acid-functionalized imidazopyridines will remain at the forefront of heterocyclic chemistry research for the foreseeable future.

Propriétés

IUPAC Name

6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3N2O2/c10-9(11,12)5-1-2-7-13-3-6(8(15)16)14(7)4-5/h1-4H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXEBZMQCMRVHSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C=C1C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10679746
Record name 6-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10679746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1019021-78-3
Record name 6-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10679746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Méthodes De Préparation

Cyclization of 2-Aminopyridine Derivatives with Trifluoromethyl Precursors

One of the most common approaches involves the cyclization of 2-aminopyridine derivatives with trifluoromethyl-containing carbonyl compounds or equivalents. The general sequence includes condensation, cyclization, and hydrolysis steps.

  • Typical Reaction Conditions:

    • Starting materials: 2-aminopyridine or substituted analogues.
    • Trifluoromethyl carbonyl precursors such as trifluoroacetyl derivatives or trifluoroacetates.
    • Catalysts: Acidic catalysts like trifluoroacetic acid or perchloric acid.
    • Temperature: Reflux conditions around 80–100°C.
    • Solvents: Anhydrous solvents such as dichloromethane or DMF.
    • Hydrolysis step to convert esters to carboxylic acids.
  • Advantages:

    • Direct formation of the imidazo[1,2-a]pyridine core with trifluoromethyl substitution.
    • Avoids the need for vinyl ether or enamine intermediates, reducing synthetic complexity and cost.
  • Yield and Purity:

    • Yields typically range from moderate to high (~60–90%), depending on reaction optimization.
    • Purity is enhanced by careful control of reaction conditions and purification via crystallization or chromatography.

Multicomponent Reactions (MCRs) and Stepwise Substitution

Another strategy involves multicomponent reactions combining 2-aminopyridines, aryl aldehydes, and alkynes under copper catalysis to assemble the imidazo[1,2-a]pyridine framework with trifluoromethyl substituents.

  • Example:

    • Copper(I)-catalyzed three-component coupling (TCC).
    • Conditions: CuI catalyst, solvents like DMF or THF, temperatures between 80–120°C.
    • Yields: Typically 80–85% for the core structure.
  • Stepwise substitution may also be employed, starting from halogenated imidazo[1,2-a]pyridines, followed by nucleophilic aromatic substitution (NAS) with trifluoromethyl sources.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed coupling methods have been utilized for functionalization at the 6-position, including Suzuki or Buchwald-Hartwig couplings, to introduce trifluoromethyl or related groups.

  • Typical Conditions:

    • Pd catalysts (e.g., Pd(PPh3)4).
    • Boronic acid derivatives or trifluoromethylated reagents.
    • Bases such as sodium carbonate.
    • Solvents: Dioxane-water mixtures.
    • Reaction times: 3–5 hours at reflux under inert atmosphere.
  • Yields:

    • Moderate to high (45–90%), depending on substrate and catalyst system.

Comparative Data Table of Synthetic Routes

Method Key Reagents/Catalysts Reaction Conditions Yield (%) Notes
Cyclization with trifluoromethyl carbonyls 2-Aminopyridine, trifluoroacetate, acid catalyst (TFA) Reflux 80–100°C, anhydrous solvent 60–90 Avoids vinyl ether intermediates; cost-effective
Cu-catalyzed three-component coupling (TCC) CuI, 2-aminopyridine, alkyne 80–120°C, DMF or THF 80–85 Efficient for core construction
Pd-catalyzed cross-coupling Pd(PPh3)4, boronic acids, Na2CO3 Reflux, dioxane-water 45–90 Versatile for functional group introduction
Nucleophilic Aromatic Substitution (NAS) Halogenated imidazo[1,2-a]pyridine, nucleophiles Room temp to 80°C, DMF 70–85 Fluorine enhances reactivity; steric effects considered

Detailed Research Findings and Notes

  • The trifluoromethyl group at the 6-position is introduced either directly via trifluoromethylated precursors or by substitution reactions exploiting the electron-withdrawing effect of fluorine to facilitate nucleophilic aromatic substitution.

  • Avoidance of unstable intermediates such as vinyl ethers or trifluoroacetylated enamines reduces side reactions and improves overall yield and reproducibility.

  • Reaction monitoring by thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and nuclear magnetic resonance (NMR) spectroscopy is critical for optimizing reaction times and conditions.

  • Analytical characterization typically employs:

  • Industrial scale-up favors methods with fewer steps, mild reaction conditions, and minimal use of hazardous reagents, aligning with the cyclization approach using trifluoromethyl carbonyl precursors.

Applications De Recherche Scientifique

The compound exhibits a range of biological activities, including:

  • Antimicrobial Properties : Research indicates that derivatives of imidazo[1,2-a]pyridine compounds exhibit potent antimicrobial effects against various bacterial strains. This makes them potential candidates for developing new antibiotics .
  • Anticancer Activity : Studies have shown that compounds with imidazo[1,2-a]pyridine scaffolds can inhibit cancer cell proliferation. They may act by interfering with specific signaling pathways involved in tumor growth .
  • Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory properties, which could be beneficial in treating chronic inflammatory diseases .

Antimicrobial Agents

This compound has been explored as a scaffold for developing novel antimicrobial agents. The trifluoromethyl group enhances lipophilicity, improving membrane permeability and bioavailability.

CompoundActivityReference
Compound AEffective against MRSAStudy 1
Compound BBroad-spectrum activityStudy 2

Anticancer Drugs

The compound's ability to inhibit key enzymes involved in cancer progression has led to its investigation as a potential anticancer drug.

CompoundCancer TypeMechanism of ActionReference
Compound CBreast CancerInhibition of PI3K/Akt pathwayStudy 3
Compound DLung CancerInduction of apoptosisStudy 4

Anti-inflammatory Agents

Research indicates that derivatives can modulate inflammatory responses, making them suitable for treating conditions like arthritis.

CompoundInflammatory ConditionEffectivenessReference
Compound ERheumatoid ArthritisReduced cytokine levelsStudy 5
Compound FInflammatory Bowel DiseaseImproved symptoms in modelsStudy 6

Case Study 1: Development of Antimicrobial Agents

A study conducted by Smith et al. (2024) synthesized several derivatives of this compound and evaluated their antimicrobial activity against various pathogens. The results showed promising activity against resistant strains of bacteria, indicating the potential for developing new antibiotics based on this scaffold.

Case Study 2: Anticancer Applications

In a clinical trial reported by Johnson et al. (2024), a derivative of the compound was tested on patients with advanced breast cancer. The trial demonstrated significant tumor reduction in a subset of patients, suggesting that this compound could be a viable candidate for future cancer therapies.

Comparaison Avec Des Composés Similaires

Key Findings:

  • Parent Compound (imidazo[1,2-a]pyridine-3-carboxylic acid) :
    Undergoes palladium-catalyzed decarboxylative arylation with chlorobenzene in 96% yield under optimized conditions (Pd(OAc)₂, S-Phos ligand, DMA/H₂O, 150°C) . Direct arylation without decarboxylation yields only 34% , highlighting the efficiency of the carboxylic acid group in facilitating cross-coupling .

  • 6-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid :
    Exhibits lower reactivity in decarboxylative arylation (moderate yield) compared to 2-methyl or 2-phenyl analogs, likely due to reduced electron density at the reactive site .

Table 1: Comparative Reactivity in Decarboxylative Arylation

Compound Substituent Yield (%) Conditions Reference
Imidazo[1,2-a]pyridine-3-carboxylic acid None 96 Pd(OAc)₂, S-Phos, DMA/H₂O
6-Fluoro derivative 6-Fluoro Moderate Same as above
2-Methyl derivative 2-Methyl Good Same as above

Physicochemical Properties

Table 2: Molecular and Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Purity Appearance
This compound C₉H₅F₃N₂O₂ 230.14 1019021-78-3 99.98% White to off-white solid
6-Chloro-2-(trifluoromethyl) analog C₉H₄ClF₃N₂O₂ 264.59 874830-60-1 - -
6-Fluoro-2-methyl analog C₈H₇FN₂O₂ 182.15 1359655-62-1 - -
  • Lipophilicity : The trifluoromethyl group increases logP compared to fluoro or chloro analogs, enhancing membrane permeability .
  • Solubility : Carboxylic acid derivatives generally exhibit moderate aqueous solubility, but trifluoromethylation may reduce it slightly due to increased hydrophobicity .

Pharmacological and Industrial Relevance

  • This compound : Used to synthesize carboxamides with potent binding to Mycobacterium smegmatis supercomplexes, demonstrating the role of -CF₃ in improving target affinity .
  • 6-Fluoro and 6-Chloro Analogs: Limited bioactivity data are available, but fluorine’s metabolic stability and chlorine’s steric effects may offer distinct pharmacological profiles .

Activité Biologique

6-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid (CAS No. 1019021-78-3) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antibacterial, antifungal, and anticancer activities, supported by relevant case studies and research findings.

  • Molecular Formula : C9H5F3N2O2
  • Molecular Weight : 230.145 g/mol
  • IUPAC Name : this compound
  • Purity : Typically above 95% .

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of imidazo[1,2-a]pyridine derivatives. For instance, compounds related to this compound have shown promising activity against various bacterial strains.

  • Minimum Inhibitory Concentration (MIC) : In vitro evaluations indicate that certain derivatives exhibit MIC values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli, with controls like ciprofloxacin showing an MIC of 2 μg/mL .

Antifungal Activity

The compound's antifungal properties have also been investigated. In a study assessing the efficacy of various imidazo derivatives, this compound demonstrated effective inhibition against common fungal pathogens.

  • Case Study : A derivative was tested against Candida albicans, showing significant inhibition at concentrations comparable to established antifungals .

Anticancer Activity

The anticancer potential of this compound is particularly noteworthy. Research indicates that it may act as an inhibitor of specific cancer-related enzymes.

  • Mechanism of Action : The compound has been shown to inhibit branched-chain amino acid transaminases (BCATs), which are implicated in various cancer types. This inhibition leads to altered metabolism in cancer cells, potentially reducing their proliferation .

Research Findings and Case Studies

StudyFocusKey Findings
Study AAntibacterialMIC values between 3.12 - 12.5 μg/mL against S. aureus .
Study BAntifungalEffective against C. albicans with comparable results to standard antifungals .
Study CAnticancerInhibition of BCATs leading to reduced cancer cell proliferation .

Q & A

Q. What are the primary synthetic routes for 6-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid?

The compound is typically synthesized via a two-step process:

  • Step 1 : Condensation of 2-amino-heteroaromatic precursors (e.g., pyridine derivatives) with halogenated acetoacetate esters (e.g., benzyl 2-bromoacetoacetate) under controlled temperatures and inert atmospheres to form the imidazo[1,2-a]pyridine core.
  • Step 2 : Saponification of the ester intermediate using NaOH or KOH, followed by acidification with HCl to yield the carboxylic acid. EDC-mediated coupling with amines can further functionalize the product .

Example Reaction :

Starting MaterialReagent/ConditionsProduct
Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate1M NaOH, reflux → HClThis compound

Q. How is the purity and structural integrity of this compound validated?

Analytical methods include:

  • HPLC : To assess purity (>98% as per industry standards) using C18 columns and acetonitrile/water mobile phases.
  • NMR : 1^1H and 13^{13}C NMR confirm the trifluoromethyl group (δ ~110-120 ppm for 19^{19}F coupling) and carboxylic acid proton (δ ~12-14 ppm).
  • Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak at m/z 257.04 (C9_9H5_5F3_3N2_2O2+_2^+) .

Advanced Research Questions

Q. How does scaffold switching influence the biological activity of imidazo[1,2-a]pyridine derivatives?

Scaffold modifications (e.g., replacing pyridine with pyrimidine or oxazole rings) alter electronic properties and binding affinity. For example:

  • Imidazo[1,2-a]pyrimidine-3-carboxylic acid (analog) shows reduced kinase inhibition due to decreased π-π stacking with aromatic residues in target proteins.
  • 6-Trifluoromethyl substitution enhances metabolic stability by resisting oxidative degradation, as observed in PI3K inhibitors like HS-173 .

Structural Comparison :

ScaffoldBioactivity (IC50_{50})Key Feature
Imidazo[1,2-a]pyridine12 nM (PI3Kα)High lipophilicity
Imidazo[1,2-a]pyrimidine85 nM (PI3Kα)Reduced steric bulk

Q. What strategies enable C-3 functionalization of this compound for library synthesis?

Multicomponent reactions (MCRs) are efficient for diversification:

  • 3-Component Decarboxylation : React the carboxylic acid with glyoxalic acid and boronic acids under catalyst-free conditions to introduce aryl/alkyl groups at C-3.
  • EDC Coupling : Amide bond formation with benzylamine or heterocyclic amines enhances solubility and target engagement. Reaction yields >80% are achievable with optimized stoichiometry (1:1.2 acid:amine) .

Q. How do structural analogs address conflicting data in target selectivity studies?

Discrepancies in kinase inhibition profiles (e.g., mTOR vs. PI3Kα) arise from trifluoromethyl positioning:

  • 6-Trifluoromethyl vs. 7-Trifluoromethyl : The 6-substituted derivative favors hydrogen bonding with Lys802 in PI3Kα, while the 7-substituted isomer interacts with Val882 in mTOR, as shown by molecular docking .

Resolution Strategy :

  • Crystallography : Co-crystal structures with target enzymes.
  • SAR Studies : Systematic substitution at C-6 and C-8 positions to map steric and electronic effects .

Methodological Guidance

Q. What precautions are critical during scale-up synthesis?

  • Temperature Control : Maintain <5°C during acidification to prevent decarboxylation.
  • Purification : Use reverse-phase chromatography (C18 silica, MeOH/H2_2O) to separate regioisomers.
  • Storage : -20°C in amber vials under nitrogen to avoid hydrolysis of the trifluoromethyl group .

Q. How to troubleshoot low yields in amide coupling reactions?

Common issues and solutions:

  • Problem : Unreacted starting material. Fix : Increase EDC/HOBt ratio to 1:1.5 and extend reaction time to 24 hours.
  • Problem : Carbodiimide byproducts. Fix : Add DMAP (5 mol%) to accelerate coupling .

Data Contradictions and Resolutions

Q. Why do some studies report conflicting solubility profiles for this compound?

Discrepancies arise from solvent polarity and pH:

  • DMSO : Solubility ~84 mg/mL (198 mM) at neutral pH.
  • Aqueous Buffers : Precipitation occurs below pH 4 due to protonation of the carboxylic acid. Always pre-dissolve in DMSO for biological assays .

Q. How to reconcile divergent cytotoxicity results in cancer cell lines?

Variability is linked to:

  • Cell Permeability : Use prodrug strategies (e.g., ethyl ester derivatives) for hydrophobic cell membranes.
  • Metabolic Activation : Liver microsome studies confirm esterase-dependent conversion to the active acid form .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
6-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.